Cas no 154499-46-4 (3-Fluorothiophene-2-carbonitrile)

3-Fluorothiophene-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-fluorothiophene-2-carbonitrile
- 2-Thiophenecarbonitrile, 3-fluoro-
- 2-cyano-3-fluorothiophene
- D76349
- SCHEMBL15287051
- AKOS023809424
- 154499-46-4
- CS-0103369
- 3-Fluorothiophene-2-carbonitrile
-
- MDL: MFCD28642789
- インチ: 1S/C5H2FNS/c6-4-1-2-8-5(4)3-7/h1-2H
- InChIKey: CULJKAHNACVFSQ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C#N)F
計算された属性
- せいみつぶんしりょう: 126.98919840g/mol
- どういたいしつりょう: 126.98919840g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Fluorothiophene-2-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR00ARTZ-1g |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 95% | 1g |
$322.00 | 2025-02-11 | |
Aaron | AR00ARTZ-100mg |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 95% | 100mg |
$82.00 | 2025-02-11 | |
A2B Chem LLC | AF01531-250mg |
3-Fluorothiophene-2-carbonitrile |
154499-46-4 | 97% | 250mg |
$180.00 | 2024-04-20 | |
A2B Chem LLC | AF01531-1g |
3-Fluorothiophene-2-carbonitrile |
154499-46-4 | 97% | 1g |
$408.00 | 2024-04-20 | |
1PlusChem | 1P00ARLN-250mg |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 97% | 250mg |
$166.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y0991564-5g |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 95% | 5g |
$1100 | 2025-02-27 | |
1PlusChem | 1P00ARLN-1g |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 97% | 1g |
$361.00 | 2024-06-20 | |
eNovation Chemicals LLC | Y0991564-1g |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 95% | 1g |
$565 | 2024-08-02 | |
eNovation Chemicals LLC | D605662-5g |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 95% | 5g |
$1150 | 2024-08-03 | |
Chemenu | CM420810-1g |
3-fluorothiophene-2-carbonitrile |
154499-46-4 | 95%+ | 1g |
$396 | 2023-01-19 |
3-Fluorothiophene-2-carbonitrile 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
3-Fluorothiophene-2-carbonitrileに関する追加情報
3-Fluorothiophene-2-carbonitrile: A Comprehensive Overview
The compound 3-Fluorothiophene-2-carbonitrile (CAS No: 154499-46-4) is an intriguing molecule with significant potential in various chemical and material science applications. This compound belongs to the family of heterocyclic compounds, specifically the thiophene derivatives, which have garnered considerable attention due to their unique electronic properties and structural versatility.
Thiophene, a five-membered aromatic heterocycle containing sulfur, serves as the foundational structure for this compound. The substitution at the 2-position with a cyano group (-CN) and at the 3-position with a fluorine atom introduces distinct electronic and steric effects, making 3-Fluorothiophene-2-carbonitrile a valuable compound in organic synthesis and material engineering.
Recent advancements in the field of organic electronics have highlighted the importance of thiophene derivatives in designing advanced materials. The incorporation of electronegative substituents like fluorine and cyano groups enhances the molecule's electron-withdrawing properties, which are crucial for applications in semiconductors and optoelectronic devices. For instance, studies have demonstrated that 3-Fluorothiophene-2-carbonitrile can be effectively utilized as a building block in the synthesis of conjugated polymers, which exhibit excellent charge transport properties.
In addition to its electronic properties, 3-Fluorothiophene-2-carbonitrile has shown promise in medicinal chemistry. The molecule's ability to act as a π-electron-deficient aromatic system makes it an attractive candidate for designing bioactive compounds. Recent research has explored its potential as a ligand in metalloenzyme mimics and as a component in drug delivery systems.
The synthesis of 3-Fluorothiophene-2-carbonitrile involves a multi-step process that typically begins with the preparation of thiophene derivatives through sulfurization reactions. The introduction of substituents at specific positions requires precise control over reaction conditions to ensure high yields and purity. Modern synthetic methodologies, including microwave-assisted synthesis and catalytic processes, have significantly improved the efficiency of producing this compound.
From an environmental standpoint, understanding the degradation pathways of 3-Fluorothiophene-2-carbonitrile is essential for assessing its ecological impact. Recent studies have employed computational chemistry techniques to predict the molecule's stability under various environmental conditions, providing valuable insights into its persistence in natural systems.
In conclusion, 3-Fluorothiophene-2-carbonitrile (CAS No: 154499-46-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique combination of electronic properties and structural features positions it as a key player in advancing materials science, organic electronics, and medicinal chemistry. Continued research into its synthesis, properties, and applications will undoubtedly unlock new possibilities for this remarkable molecule.
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